![molecular formula C19H24O B14205519 {5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene CAS No. 825627-96-1](/img/structure/B14205519.png)
{5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene is an organic compound characterized by its unique structure, which includes a benzene ring, a cyclohexyl group, and an ethenyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene typically involves multiple steps, starting with the preparation of the cyclohexyl group and the ethenyloxy group. The cyclohexyl group can be synthesized through hydrogenation of benzene, while the ethenyloxy group can be prepared via an etherification reaction. The final step involves coupling these groups with a benzene ring through a series of reactions including alkylation and cyclization under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
{5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include halogenation, nitration, and sulfonation, typically using reagents like halogens, nitric acid, and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and concentrated sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
{5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {5-[1-(Methoxy)cyclohexyl]pent-4-yn-1-yl}benzene
- {5-[1-(Ethenyloxy)cyclohexyl]but-4-yn-1-yl}benzene
- {5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}toluene
Uniqueness
{5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
825627-96-1 |
|---|---|
Molecular Formula |
C19H24O |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
5-(1-ethenoxycyclohexyl)pent-4-ynylbenzene |
InChI |
InChI=1S/C19H24O/c1-2-20-19(16-10-5-11-17-19)15-9-4-8-14-18-12-6-3-7-13-18/h2-3,6-7,12-13H,1,4-5,8,10-11,14,16-17H2 |
InChI Key |
KKYZDHLYWUTXMJ-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1(CCCCC1)C#CCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


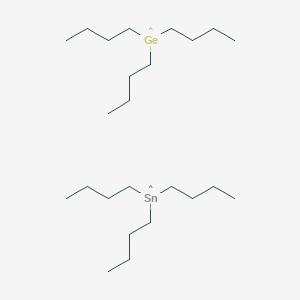
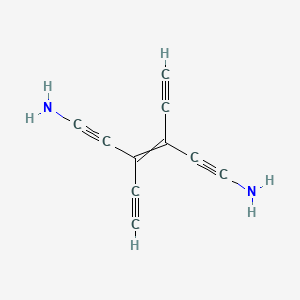
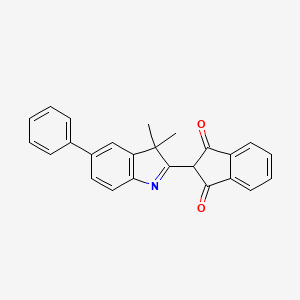
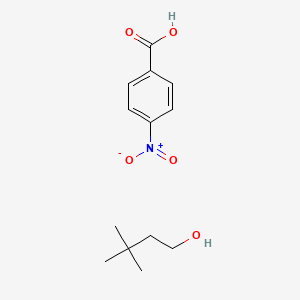
![N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N'-phenylurea](/img/structure/B14205459.png)
![N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide](/img/structure/B14205467.png)
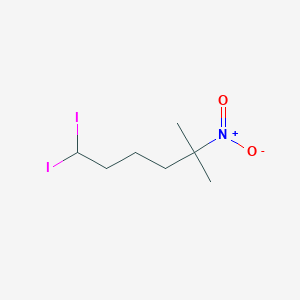
![Ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14205491.png)
![N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14205493.png)
![4-(Dimethylamino)-N-[4-(2-sulfanylacetamido)butyl]benzamide](/img/structure/B14205496.png)
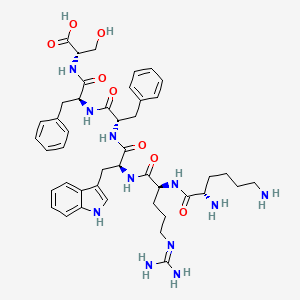

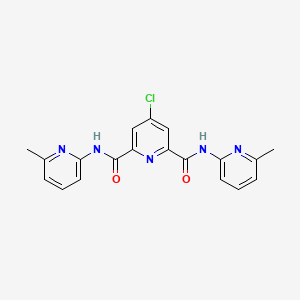
![Methanesulfonic acid;2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole](/img/structure/B14205510.png)
